molecular formula C22H44N2 B1683845 Atiprimod CAS No. 123018-47-3

Atiprimod

Cat. No. B1683845
M. Wt: 336.6 g/mol
InChI Key: SERHTTSLBVGRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atiprimod is an orally bioavailable small molecule belonging to the azaspirane class of cationic amphiphilic agents with anti-inflammatory, antineoplastic, and antiangiogenic properties. Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3), blocking the signalling pathways of interleukin-6 and vascular endothelial growth factor (VEGF) and downregulating the anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1, thereby inhibiting cell proliferation, inducing cell cycle arrest, and inducing apoptosis.

properties

CAS RN

123018-47-3

Product Name

Atiprimod

Molecular Formula

C22H44N2

Molecular Weight

336.6 g/mol

IUPAC Name

3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine

InChI

InChI=1S/C22H44N2/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4/h5-20H2,1-4H3

InChI Key

SERHTTSLBVGRBY-UHFFFAOYSA-N

SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Canonical SMILES

CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC

Appearance

Solid powder

Other CAS RN

123018-47-3

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

130065-61-1 (2HCl)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

antiprimod
atiprimod
azaspirane
N,N-diethyl-8,8-dipropyl-2-azaspiro(4.5)decane-2-propanamine dihydrochloride
SK and F 106615
SK and F 106615, dihydrochloride
SK and F-106615
SKF 106615
SKF-106615

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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